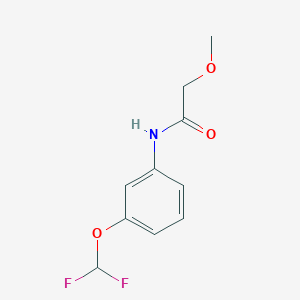

n-(3-(Difluoromethoxy)phenyl)-2-methoxyacetamide

Description

Properties

Molecular Formula |

C10H11F2NO3 |

|---|---|

Molecular Weight |

231.20 g/mol |

IUPAC Name |

N-[3-(difluoromethoxy)phenyl]-2-methoxyacetamide |

InChI |

InChI=1S/C10H11F2NO3/c1-15-6-9(14)13-7-3-2-4-8(5-7)16-10(11)12/h2-5,10H,6H2,1H3,(H,13,14) |

InChI Key |

HGFXPLSEIFQIHD-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)NC1=CC(=CC=C1)OC(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of N-(3-(Difluoromethoxy)phenyl)-2-methoxyacetamide

Executive Summary

This technical guide details the synthetic protocol for N-(3-(Difluoromethoxy)phenyl)-2-methoxyacetamide (CAS: 1241287-06-8). This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and P2X3 antagonists, where the difluoromethoxy moiety acts as a lipophilic hydrogen bond donor/acceptor bioisostere.

The synthesis exploits a nucleophilic acyl substitution between 3-(difluoromethoxy)aniline and 2-methoxyacetyl chloride . This guide prioritizes the Acid Chloride Method due to its high atom economy, rapid kinetics, and scalability compared to carbodiimide-mediated coupling.

Compound Profile

| Property | Description |

| IUPAC Name | N-[3-(difluoromethoxy)phenyl]-2-methoxyacetamide |

| Molecular Formula | |

| Molecular Weight | 231.20 g/mol |

| Key Functional Groups | Secondary Amide, Difluoromethoxy ether ( |

| Solubility | Soluble in DMSO, DCM, MeOH; sparingly soluble in water |

Retrosynthetic Analysis & Strategy

The strategic disconnection is located at the amide bond. The difluoromethoxy group (

Pathway A (Primary): Acylation via Acid Chloride

-

Precursors: 3-(Difluoromethoxy)aniline + 2-Methoxyacetyl chloride.

-

Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Advantage: Fast (<2 hours), high conversion, simple workup.

Pathway B (Secondary): Peptide Coupling

-

Precursors: 3-(Difluoromethoxy)aniline + 2-Methoxyacetic acid.

-

Reagents: HATU/EDC.

-

Advantage: Avoids moisture-sensitive acid chlorides; useful for parallel synthesis libraries.

Experimental Protocol: Acid Chloride Route

Note: All steps should be performed in a fume hood. The difluoromethoxy aniline is an irritant.[1]

Materials & Reagents

| Reagent | Equiv. | Role | CAS |

| 3-(Difluoromethoxy)aniline | 1.0 | Nucleophile | 22236-08-4 |

| 2-Methoxyacetyl chloride | 1.1 - 1.2 | Electrophile | 38870-89-2 |

| Triethylamine (TEA) | 1.5 - 2.0 | HCl Scavenger | 121-44-8 |

| Dichloromethane (DCM) | Solvent (0.2 M) | Medium | 75-09-2 |

Step-by-Step Methodology

Step 1: Preparation of the Nucleophile Solution

-

Charge a dry round-bottom flask (RBF) with 3-(difluoromethoxy)aniline (1.0 equiv).

-

Add anhydrous DCM (approx. 10 mL per gram of aniline).

-

Add Triethylamine (1.5 equiv) via syringe.

-

Cool the mixture to 0 °C using an ice/water bath. Stir for 10 minutes to ensure thermal equilibrium.

Step 2: Acylation

-

Dilute 2-methoxyacetyl chloride (1.1 equiv) in a small volume of DCM (1:1 v/v).

-

Add the acid chloride solution dropwise to the aniline mixture at 0 °C over 15–20 minutes.

-

Critical Control Point: Maintain internal temperature < 5 °C to prevent exotherms that could lead to bis-acylation or impurity formation.

-

-

Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) .

-

Stir for 2–4 hours . Monitor via TLC (System: 50% EtOAc/Hexane) or LCMS. The starting aniline peak should disappear.

Step 3: Workup & Isolation [2]

-

Quench the reaction by adding saturated

solution (equal volume to solvent). Stir vigorously for 10 minutes. -

Transfer to a separatory funnel. Separate the organic layer.[3][4][5]

-

Extract the aqueous layer once with DCM.

-

Combine organic layers and wash sequentially with:

-

1M HCl (to remove unreacted aniline and excess TEA). Note: Do not prolong exposure to acid to protect the

group. -

Brine (saturated NaCl).

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotavap) to yield the crude solid.

Step 4: Purification

-

Recrystallization (Recommended): Dissolve crude in minimum hot Ethyl Acetate and add Hexanes dropwise until turbid. Cool to 4 °C.

-

Flash Chromatography: If purity is <95%, use a silica column eluting with a gradient of 0%

40% EtOAc in Hexanes.

Process Visualization (Workflow & Mechanism)

Figure 1: Operational workflow for the synthesis of N-(3-(Difluoromethoxy)phenyl)-2-methoxyacetamide.

Analytical Validation

To confirm the identity of the synthesized product, compare spectral data against these predicted parameters.

| Technique | Expected Signal Characteristics | Structural Assignment |

| 1H NMR (DMSO-d6) | Amide NH | |

| Aromatic Ar-H | ||

| Difluoromethoxy | ||

| Acetyl | ||

| Methoxy | ||

| LCMS | Protonated molecular ion |

Critical Quality Attribute (CQA): The triplet at ~7.1 ppm with a large coupling constant (

Troubleshooting & Optimization

Common Failure Modes

-

Low Yield:

-

Cause: Moisture in DCM hydrolyzing the acid chloride.

-

Solution: Use anhydrous DCM and dry glassware. Alternatively, switch to the HATU coupling method (Pathway B).

-

-

Impurity Formation (Bis-acylation):

-

Cause: Excess acid chloride or high temperatures.

-

Solution: Strictly control stoichiometry (1.1 equiv) and keep the addition temperature at 0 °C.

-

-

Degradation of

:-

Cause: Prolonged exposure to strong acid during workup.

-

Solution: Perform the 1M HCl wash quickly and immediately neutralize/buffer with brine.

-

Safety Considerations

-

3-(Difluoromethoxy)aniline: Causes skin irritation and serious eye irritation.[1][2][6] Use gloves and goggles.

-

Acid Chlorides: Corrosive and lachrymators. Handle only in a fume hood.

-

Waste: Segregate halogenated organic waste.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2774110, 3-(Difluoromethoxy)aniline. Retrieved March 8, 2026, from [Link]

-

Abdel-Latif, E., et al. (2019).[7] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity. Synthetic Communications. Retrieved March 8, 2026, from [Link]

Sources

- 1. 3-(Difluoromethoxy)aniline | 22236-08-4 | TCI Deutschland GmbH [tcichemicals.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 6. 3-(Difluoromethoxy)aniline | C7H7F2NO | CID 2774110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Whitepaper: GNF-5837 – Structural Dynamics and Physicochemical Profiling

[1]

Executive Summary

GNF-5837 is a potent, orally bioavailable aryloxindole inhibitor targeting the Tropomyosin receptor kinase (Trk) family (TrkA, TrkB, TrkC).[1] Developed to address neurotrophin-driven malignancies, it functions as a Type II DFG-out inhibitor , stabilizing the inactive kinase conformation.[1] Its structural architecture—derived from a sunitinib scaffold morphing strategy—exhibits high selectivity for Trk isoforms (

Chemical Identity & Structural Architecture[1][2]

Nomenclature and Identification

| Property | Specification |

| Common Name | GNF-5837 |

| IUPAC Name | |

| CAS Registry | 1033769-28-6 |

| Molecular Formula | |

| Molecular Weight | 535.49 g/mol |

| SMILES | O=C(NC1=C(C=CC(C(F)(F)F)=C1)F)NC2=CC(NC3=CC(NC/4=O)=C(C=C3)C4=C\C5=CC=CN5)=C(C)C=C2 |

Structural Logic & Pharmacophore

GNF-5837 comprises three distinct pharmacophoric modules optimized for the Trk kinase domain:

-

Oxindole Core (Hinge Binder): The (3Z)-3-(1H-pyrrol-2-ylmethylene)-1,3-dihydro-2H-indol-2-one moiety mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (Glu590/Met592 in TrkA).[1]

-

Central Linker (Spacer): A 4-methyl-1,3-diaminobenzene scaffold provides rigid spacing and correct orientation.[1]

-

Urea Moiety (DFG-Out Stabilizer): The

-diarylurea tail extends into the allosteric hydrophobic pocket created when the DFG motif (Asp-Phe-Gly) flips to the inactive state.[1] The trifluoromethyl-phenyl group interacts with the hydrophobic back pocket (gatekeeper residues).[1]

Figure 1: Pharmacophoric segmentation of GNF-5837 interacting with the Trk kinase domain.[1]

Physicochemical Properties & Stability[1][9]

Understanding the physicochemical profile is critical for formulation and assay development.[1] GNF-5837 is highly lipophilic, necessitating precise solvent handling.[1]

Key Constants

| Property | Value | Implication for Research |

| Solubility (DMSO) | Standard solvent for stock preparation (10-100 mM).[1][2][3] | |

| Solubility (Ethanol) | Limited utility for high-concentration dosing.[1] | |

| Solubility (Water) | Insoluble | Requires co-solvents (PEG/Tween) for aqueous buffers.[1] |

| cLogP | High membrane permeability; risk of non-specific binding in plasticware.[1] | |

| pKa | Non-ionizable core | Neutral at physiological pH.[1] |

| Solid Stability | Highly stable as a dry powder.[1] |

Solubilization Protocol (Self-Validating)

Objective: Prepare a homogeneous 10 mM stock solution.

-

Weighing: Accurately weigh 5.35 mg of GNF-5837 powder into a glass vial (avoid plastic to prevent adsorption).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade

99.9%). -

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.

-

Validation: Visually inspect for clarity. Centrifuge at 13,000 x g for 1 minute; absence of a pellet confirms complete solubilization.

-

Storage: Aliquot into amber glass vials and store at

. Avoid freeze-thaw cycles (

Mechanism of Action & Pharmacology[1][5][6][9]

Target Specificity

GNF-5837 is a pan-Trk inhibitor with nanomolar potency.[1][4] It functions by locking the kinase in an inactive conformation, preventing ATP access and downstream signal transduction.[1]

Selectivity Profile: While highly selective for Trk, GNF-5837 displays moderate off-target activity against Type III RTKs due to structural homology in the ATP pocket:

Signaling Pathway Inhibition

Inhibition of Trk receptors by GNF-5837 collapses the neurotrophin signaling cascade, leading to

Figure 2: GNF-5837 blockade of Trk-mediated Ras/MAPK and PI3K/Akt signaling.[1]

Experimental Protocols

In Vitro Kinase Assay (HTRF Method)

Purpose: Quantify biochemical inhibition of TrkA/TrkC.[1][7][3] Methodology: Homogeneous Time-Resolved Fluorescence (HTRF).[1]

-

Buffer Preparation:

-

Reaction Assembly (10

L volume): -

Incubation: 60 minutes at room temperature.

-

Termination & Detection:

-

Readout: Measure FRET signal (665/620 nm ratio) on an EnVision reader after 1 hour incubation.

Cellular Proliferation Assay (Ba/F3)

Purpose: Assess cellular potency and membrane permeability.[1] Cell Model: Ba/F3 cells stably transduced with Tel-Trk fusions (IL-3 independent).[1][8]

-

Seeding: Plate 5,000 cells/well in 96-well plates using RPMI-1640 + 10% FBS.

-

Treatment: Add GNF-5837 (serial dilutions) to wells. Include DMSO control (0.1%).

-

Incubation: 48 hours at

, 5% -

Viability Quantification: Add CellTiter-Glo (ATP quantification) or Resazurin.[1] Incubate 30 mins.

-

Analysis: Plot Relative Luminescence Units (RLU) vs. Log[Concentration] to determine

using non-linear regression (Sigmoidal dose-response).

Synthesis & Medicinal Chemistry Context

The synthesis of GNF-5837 reflects a "scaffold morphing" strategy starting from Sunitinib.[1][8] The key structural divergence is the replacement of the flexible diethylamino-ethyl chain of Sunitinib with a rigid urea-linked aryl tail to access the hydrophobic back-pocket.[1]

Retrosynthetic Logic:

-

Core Construction: Knoevenagel condensation of 5-amino-oxindole with 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (or similar pyrrole aldehyde) constructs the indolinone core.[1]

-

Linker Functionalization: The amino group on the oxindole (or the phenyl ring attached to it) serves as the nucleophile.[1]

-

Urea Formation: Reaction of the core aniline with 2-fluoro-5-(trifluoromethyl)phenyl isocyanate yields the final urea linkage.[1]

Note: For precise synthetic steps, refer to Albaugh et al. (2012), Scheme 1 and 2.[1]

References

-

Albaugh, P., Fan, Y., Mi, Y., et al. (2012).[1] Discovery of GNF-5837, a Selective TRK Inhibitor with Efficacy in Rodent Cancer Tumor Models. ACS Medicinal Chemistry Letters. [1][9]

-

MedChemExpress. (n.d.).[1] GNF-5837 Datasheet and Biological Activity.

-

Tocris Bioscience. (n.d.).[1] GNF 5837 Technical Data and Solubility.

-

Selleck Chemicals. (n.d.).[1] Trk Inhibitor GNF-5837: Protocols and Chemical Properties.

-

Cayman Chemical. (n.d.).[1] GNF-5837 Product Information and Safety Data.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. GNF 5837 | Trk Receptors | Tocris Bioscience [tocris.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Trk inhibitor GNF‑5837 suppresses the tumor growth, survival and migration of renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GNF-5837 | Trk receptor | PDGFR | c-Kit | TargetMol [targetmol.com]

- 8. Discovery of GNF-5837, a Selective TRK Inhibitor with Efficacy in Rodent Cancer Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Next-Generation Pan-TRK Inhibition

From Molecular Mechanism to Clinical Validation

Executive Summary

The discovery of NTRK gene fusions as oncogenic drivers across diverse solid tumors established a new paradigm in precision oncology: "histology-agnostic" targeting.[1][2] First-generation tropomyosin receptor kinase (TRK) inhibitors, larotrectinib and entrectinib, have demonstrated robust efficacy.[3][4][5][6] However, the inevitability of acquired resistance—mediated primarily by on-target kinase domain mutations—has necessitated the development of structurally distinct next-generation inhibitors like repotrectinib and selitrectinib.

This technical guide provides a comprehensive analysis of the TRK inhibitor landscape for drug development professionals. It synthesizes the structural biology of resistance, comparative pharmacological data, and field-proven experimental protocols for validating novel compounds against resistant TRK variants.

Molecular Mechanism: NTRK Fusions & Signaling[7][8]

NTRK1, NTRK2, and NTRK3 encode the neurotrophin receptors TRKA, TRKB, and TRKC, respectively. Under physiological conditions, these receptors regulate neuronal development and maintenance via ligand-dependent activation (e.g., NGF binding to TRKA).

In oncogenic fusions, the 3' region of the NTRK gene (encoding the kinase domain) fuses with the 5' region of a partner gene (e.g., ETV6, LMNA, TPM3). This partner gene almost invariably contains a dimerization domain (coiled-coil), leading to ligand-independent constitutive dimerization and autophosphorylation of the TRK kinase.

Signaling Cascade Visualization

The following diagram illustrates the downstream effectors activated by constitutive TRK signaling.

Caption: Constitutive signaling pathways driven by NTRK fusion proteins leading to proliferation and survival.

The Inhibitor Landscape: Comparative Pharmacology

The structural distinction between inhibitor generations dictates their activity against resistance mutations. First-generation agents are Type I inhibitors that bind the active kinase conformation (DFG-in). Resistance mutations often sterically hinder this binding (Solvent Front) or alter ATP affinity (Gatekeeper).

Next-generation agents (Repotrectinib, Selitrectinib) utilize macrocyclic structures (Repotrectinib) or specific scaffold modifications to accommodate these steric clashes.

Comparative IC50 Data (nM)

The table below aggregates biochemical IC50 values against TRKA (Wild Type vs. Key Mutants). Repotrectinib displays superior potency against the solvent front mutation (G595R), a common cause of failure for first-gen therapies.

| Compound | Generation | TRKA WT | TRKA G595R (Solvent Front) | TRKA F589L (Gatekeeper) | TRKA G667C (xDFG) |

| Larotrectinib | 1st Gen | 5 - 11 | > 600 (Resistant) | > 1000 (Resistant) | > 1000 (Resistant) |

| Entrectinib | 1st Gen | 1 - 5 | > 1000 (Resistant) | < 0.2 (Potent)* | > 1000 (Resistant) |

| Selitrectinib | 2nd Gen | < 2.5 | 2.0 - 10 | ~ 2.0 | 2.0 - 10 |

| Repotrectinib | 2nd Gen | < 0.2 | < 0.5 | < 0.1 | ~ 9.0 |

*Note: Entrectinib potency against F589L is variable in literature; clinical resistance is often observed due to CNS penetration issues or compound mutations.

Mechanisms of Resistance[9][10]

Resistance to TRK inhibition is categorized into On-Target (mutations in the NTRK kinase domain) and Off-Target (activation of bypass tracks).

On-Target Mutations

-

Solvent Front (e.g., TRKA G595R, TRKC G623R): The substitution of a bulky residue (Arg) for Glycine sterically clashes with the inhibitor in the ATP-binding pocket. This is the most common mechanism of resistance to larotrectinib.

-

Gatekeeper (e.g., TRKA F589L): Modulates the access to the hydrophobic pocket behind the ATP binding site.

-

xDFG (e.g., TRKA G667C): Mutations in the activation loop that alter enzyme conformation.

Resistance Logic Flow

Caption: Decision tree for therapeutic switching based on acquired resistance mechanisms.

Technical Protocol: Ba/F3 Cell Viability Assay

The Ba/F3 assay is the gold standard for assessing the potency of kinase inhibitors against specific mutations. Ba/F3 cells are IL-3 dependent; introducing an oncogenic driver (like ETV6-NTRK1) renders them IL-3 independent ("oncogene addiction").[7] Inhibiting the driver kills the cells.

Objective: Determine cellular IC50 of a candidate TRK inhibitor against NTRK1-G595R mutant.

Materials

-

Cell Line: Ba/F3 stably transduced with ETV6-NTRK1-G595R.

-

Control Line: Parental Ba/F3 (IL-3 dependent) and Ba/F3 transduced with ETV6-NTRK1-WT.

-

Reagents: RPMI-1640, 10% FBS, Mouse IL-3 (10 ng/mL), CellTiter-Glo (Promega), DMSO.

-

Compounds: Test inhibitor, Larotrectinib (negative control for G595R), Repotrectinib (positive control).

Step-by-Step Methodology (SOP)

-

Preparation of Assay Plates (Day 0):

-

Use an acoustic liquid handler (e.g., Echo) or manual pipetting to dispense compounds into white 384-well or 96-well plates.

-

Prepare an 8-point dose-response curve (3-fold serial dilutions). Top concentration typically 10 µM.

-

Critical Step: Ensure final DMSO concentration is <0.1% to avoid non-specific toxicity.

-

-

Cell Seeding (Day 0):

-

Wash Ba/F3 cells 3x with PBS to remove any residual IL-3 (crucial for ensuring oncogene dependence).

-

Resuspend in assay medium (RPMI + 10% FBS, No IL-3 ).

-

Self-Validation Control: Seed Parental Ba/F3 cells in media with IL-3 (viability check) and without IL-3 (negative control; should die).

-

Seed density: 2,000 cells/well (384-well) or 5,000 cells/well (96-well).

-

-

Incubation:

-

Incubate plates at 37°C, 5% CO2 for 72 hours. This duration allows sufficient time for cell death upon pathway inhibition.

-

-

Readout (Day 3):

-

Equilibrate plates and CellTiter-Glo reagent to room temperature.

-

Add CellTiter-Glo reagent (1:1 ratio with culture volume).

-

Shake on orbital shaker for 2 minutes (lyse cells).

-

Incubate 10 minutes (stabilize signal).

-

Measure luminescence.

-

-

Data Analysis:

-

Normalize data: (Sample - Blank) / (DMSO Control - Blank) * 100.

-

Fit curves using a 4-parameter logistic regression (GraphPad Prism or XLfit).

-

Acceptance Criteria: Parental cells w/o IL-3 must show <10% viability. Larotrectinib IC50 against G595R should be >500 nM. Repotrectinib IC50 should be <5 nM.[5]

-

Clinical Perspectives & Future Directions

Clinical Efficacy[12]

-

Repotrectinib (Augtyro): Approved by the FDA (Nov 2023) for ROS1+ NSCLC and NTRK+ solid tumors. The TRIDENT-1 trial demonstrated an ORR of 79% in TKI-naïve patients and, crucially, 38-48% in patients pre-treated with a TKI , validating its design against resistance mutations.

-

CNS Activity: Both Entrectinib and Repotrectinib were designed to cross the blood-brain barrier (BBB), addressing the high rate of CNS metastases in TRK-fusion cancers. Larotrectinib also shows CNS activity, though Entrectinib and Repotrectinib are often preferred if baseline CNS disease is significant.

Future Directions

-

Fourth-Generation Inhibitors: Research is ongoing into "Type II" inhibitors (binding the DFG-out conformation) to overcome xDFG mutations (G667C) where even repotrectinib shows reduced potency.

-

PROTACs: TRK-degrading chimeras are in early preclinical development to remove the protein entirely, potentially bypassing kinase-domain mutation resistance.

References

-

Drilon, A., et al. (2018). Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children.[4][8][9][10][11] New England Journal of Medicine.[12] Link

-

Doebele, R. C., et al. (2020).[12] Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1-2 trials. The Lancet Oncology. Link

-

Drilon, A., et al. (2024).[13] Repotrectinib in ROS1 Fusion-Positive Non-Small-Cell Lung Cancer.[4] New England Journal of Medicine (TRIDENT-1 Data). Link

-

Rogers, E., et al. (2021). Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations.[5][14][15] Cancer Research. Link

-

Cocco, E., et al. (2018). Resistance to TRK inhibition mediated by convergent MAP3K pathway activation. Nature Medicine. Link

-

Harada, G., et al. (2022). Mechanisms of acquired resistance to TRK inhibitors.[1][8][14][16][9] Cancers. Link

Sources

- 1. Recent advances in tropomyosin receptor kinase (TRK) inhibitors: a 2023-2024 patent landscape review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. targetedonc.com [targetedonc.com]

- 7. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. cancer-research-network.com [cancer-research-network.com]

- 14. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Discovery and Characterization of GNF-5837

Target Class: Pan-Tropomyosin Receptor Kinase (Trk) Inhibitor Compound Type: Small Molecule (Oxindole-based) Development Status: Preclinical Tool Compound / Lead Optimization Precursor

Executive Summary & Therapeutic Rationale

The tropomyosin receptor kinase (Trk) family—comprising TrkA (NTRK1), TrkB (NTRK2), and TrkC (NTRK3)—are receptor tyrosine kinases activated by neurotrophins.[1][2][3] While physiologically critical for neuronal development, genomic rearrangements involving NTRK genes lead to constitutively active fusion proteins (e.g., ETV6-NTRK3) that drive oncogenesis in various solid tumors.

GNF-5837 represents a pivotal advancement in the development of type-specific kinase inhibitors. Discovered by the Genomics Institute of the Novartis Research Foundation (GNF), it is a potent, orally bioavailable pan-Trk inhibitor. Unlike multi-kinase inhibitors that hit Trk as a bystander target, GNF-5837 was engineered for high selectivity, serving as a critical proof-of-concept molecule that validated Trk inhibition as a viable monotherapy in NTRK-fusion driven cancers.

Chemical Optimization & Structural Logic (SAR)

The discovery of GNF-5837 did not follow a random high-throughput screen but rather a focused optimization of an oxindole scaffold, leveraging structural insights from existing kinase inhibitors like sunitinib.

The Pharmacophore

The core scaffold is an oxindole , a privileged structure in kinase inhibition that mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

-

The Starting Point (Compound 4): A library screen identified an oxindole derivative capable of inhibiting TrkC.[1] However, early hits often lack the requisite selectivity or cellular potency.

-

The Hydrophobic Pocket Strategy: The critical leap in the development of GNF-5837 was the optimization of the amide moiety. Structural modeling suggested that extending the molecule to occupy a specific hydrophobic pocket adjacent to the ATP-binding site would enhance potency.

-

Key Modification: The introduction of a 3-trifluoromethylphenyl-amide group.[1]

-

Causality: The trifluoromethyl (-CF3) group provides both lipophilicity and metabolic stability. It fills the hydrophobic pocket more effectively than unsubstituted benzamides, resulting in a dramatic increase in cellular potency (IC50 ~10 nM range).

-

Visualization: Structural Optimization Logic

Figure 1: The structural evolution from initial hit to GNF-5837, highlighting the critical role of the hydrophobic pocket occupation.

Pharmacological Profile

GNF-5837 distinguishes itself through a "clean" kinase profile. Many early Trk inhibitors suffered from off-target toxicity due to inhibition of structurally related kinases like VEGFR or CDK.

Selectivity and Potency Data

The following data illustrates the compound's selectivity window. Note the ~100-fold margin between the target (Trk) and the nearest off-targets (c-Kit, PDGFR).

| Target Kinase | Assay Type | IC50 (nM) | Biological Significance |

| TrkC (Tel-Fusion) | Cellular (Ba/F3) | 7 | Primary Target (Efficacy) |

| TrkB (Tel-Fusion) | Cellular (Ba/F3) | 9 | Primary Target (Efficacy) |

| TrkA (Tel-Fusion) | Cellular (Ba/F3) | 11 | Primary Target (Efficacy) |

| PDGFRβ | Cellular | 870 | Off-target (Safety Margin) |

| c-Kit | Cellular | 910 | Off-target (Safety Margin) |

| KDR (VEGFR2) | Cellular | >1000 | Avoids anti-angiogenic toxicity |

Mechanism of Action

GNF-5837 functions as an ATP-competitive inhibitor. By binding to the active site and extending into the hydrophobic back-pocket, it stabilizes the kinase in an inactive conformation. This blockade prevents the autophosphorylation of tyrosine residues on the activation loop, severing the downstream signal transduction.

Visualization: Trk Signaling & Inhibition

Figure 2: GNF-5837 intercepts signaling at the receptor level, simultaneously shutting down the MAPK (proliferation) and PI3K (survival) pathways.

Preclinical Validation Protocols

To replicate the characterization of GNF-5837 or similar kinase inhibitors, the following protocols are established as industry standards. These methods prioritize reproducibility and signal-to-noise ratios.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Purpose: To determine biochemical IC50 values against recombinant kinase domains.

-

Reagents:

-

Recombinant TrkA/TrkC kinase domains.[1]

-

Biotinylated peptide substrate (e.g., poly-Glu-Tyr).

-

Europium-cryptate labeled anti-phosphotyrosine antibody (Donor).

-

Streptavidin-XL665 (Acceptor).

-

-

Reaction Buffer: 50 mM HEPES (pH 7.1), 10 mM MgCl2, 2 mM MnCl2, 0.01% BSA, 2.5 mM DTT, 0.1 mM Na3VO4.

-

Procedure:

-

Step 1: Dispense 10 µL reaction mixture containing 1 µM peptide substrate, 1 µM ATP (at Km), and kinase (1.8 nM TrkA or 34 nM TrkC) into white 384-well plates.

-

Step 2: Add GNF-5837 (diluted in DMSO, final concentration <1%) in a 12-point serial dilution.

-

Step 3: Incubate at Room Temperature (RT) for 60 minutes.

-

Step 4: Quench reaction with 5 µL EDTA (0.2 mM).

-

Step 5: Add detection reagents (Antibody-Eu and SA-XL665). Incubate 1 hour.

-

Step 6: Read on an EnVision plate reader (Excitation: 320 nm; Emission: 615 nm/665 nm).

-

-

Data Analysis: Calculate the HTRF ratio (665/615 nm). Fit data to a sigmoidal dose-response equation to derive IC50.

Protocol B: Ba/F3 Cellular Proliferation Assay

Purpose: To assess cellular potency and membrane permeability in a physiologically relevant context.

-

Cell Line Engineering:

-

Use murine Ba/F3 pro-B cells (normally IL-3 dependent).

-

Stably transduce with Tel-TrkA, Tel-TrkB, or Tel-TrkC fusion vectors. These cells become IL-3 independent, driven solely by Trk kinase activity.

-

-

Procedure:

-

Step 1: Seed cells at 5,000 cells/well in 384-well plates in RPMI-1640 + 10% FBS.

-

Step 2: Add GNF-5837 serial dilutions (final DMSO 0.5%).

-

Step 3: Incubate for 48 hours at 37°C, 5% CO2.

-

Step 4: Add CellTiter-Glo (Promega) or Bright-Glo reagent to quantify ATP (surrogate for viable cell number).

-

Step 5: Measure luminescence.

-

-

Validation Check: Parental Ba/F3 cells grown in IL-3 should be insensitive to the drug (IC50 > 1-5 µM) to rule out general cytotoxicity.

Protocol C: In Vivo Xenograft Efficacy

Purpose: To validate pharmacokinetics (PK) and pharmacodynamics (PD) in a living system.

-

Model: RIE (Rat Intestinal Epithelial) cells expressing TrkA and NGF (autocrine loop) or KM12 (human colorectal cancer with TPM3-NTRK1 fusion).

-

Dosing Regimen:

-

Vehicle: 0.5% Methylcellulose / 0.5% Tween 80.

-

Dose: 25, 50, 100 mg/kg PO (Oral Gavage), once daily (QD).

-

-

Endpoints:

-

Tumor Volume: Measured via calipers (L x W² / 2).

-

Target: >70% Tumor Growth Inhibition (TGI) or Regression.

-

Note: GNF-5837 typically achieves 72-100% regression at 50-100 mg/kg, confirming high oral bioavailability and sustained target coverage.

-

Conclusion & Developmental Impact

GNF-5837 serves as a textbook example of scaffold morphing—taking a promiscuous kinase binder and refining it into a highly selective chemical probe. While GNF-5837 itself is primarily a tool compound, the structure-activity relationships (SAR) established during its development laid the groundwork for clinical Trk inhibitors like entrectinib and larotrectinib .

For researchers, GNF-5837 remains the "gold standard" positive control for in vitro Trk assays due to its well-defined binding mode and high specificity profile.

Visualization: Experimental Workflow

Figure 3: The sequential screening cascade used to identify and validate GNF-5837.

References

-

Albaugh, P., et al. (2012). Discovery of GNF-5837, a Selective TRK Inhibitor with Efficacy in Rodent Cancer Tumor Models.[1][4][5][6][7] ACS Medicinal Chemistry Letters, 3(2), 140–145.[6][7] [Link]

-

Wang, X., et al. (2019). Trk inhibitor GNF-5837 suppresses the tumor growth, survival and migration of renal cell carcinoma.[2][3] Oncology Reports, 42(5), 2039-2048.[3] [Link]

-

IUPHAR/BPS Guide to Pharmacology. (n.d.). GNF-5837 Ligand Page.[1][8] [Link][8]

Sources

- 1. Discovery of GNF-5837, a Selective TRK Inhibitor with Efficacy in Rodent Cancer Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Trk inhibitor GNF‑5837 suppresses the tumor growth, survival and migration of renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (PDF) Discovery of GNF-5837, a Selective TRK Inhibitor With [research.amanote.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of GNF-5837, a Selective TRK Inhibitor with Efficacy in Rodent Cancer Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GNF-5837 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

An In-Depth Technical Guide to the In Vitro Characterization of N-(3-(Difluoromethoxy)phenyl)-2-methoxyacetamide

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of the novel chemical entity, N-(3-(difluoromethoxy)phenyl)-2-methoxyacetamide, hereafter referred to as Compound X. The strategic inclusion of an N-phenylacetamide scaffold and a difluoromethoxy group suggests a potential role as a modulator of key cellular signaling pathways, meriting a thorough investigation.[1][2][3][4][5] The difluoromethoxy moiety, in particular, is a modern medicinal chemistry asset known to enhance metabolic stability and modulate physicochemical properties.[6][7] This document outlines a logical, multi-tiered experimental cascade designed to elucidate the primary biological target, confirm cellular activity and mechanism of action, and assess the preliminary metabolic profile of Compound X. The protocols and rationale described herein are grounded in established methodologies to ensure scientific rigor and data integrity, providing a robust roadmap for researchers in drug discovery and development.

Introduction and Scientific Rationale

The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with demonstrated anticancer, antibacterial, and anticonvulsant properties.[1][2][4] Its synthetic tractability allows for diverse substitutions, enabling the fine-tuning of pharmacological activity. The incorporation of a difluoromethoxy (-OCHF₂) group onto the phenyl ring is a deliberate design choice. This moiety is known to increase metabolic stability by replacing metabolically labile groups and can act as a lipophilic hydrogen bond donor, a rare and valuable feature for enhancing target engagement.[7]

Based on these structural features, we hypothesize that Compound X functions as an inhibitor of a protein kinase within a critical oncogenic signaling pathway. Kinases are a well-established class of drug targets, and many successful inhibitors share similar structural motifs.[8] This guide therefore details the systematic in vitro evaluation of Compound X, beginning with broad screening to identify its primary kinase target, followed by focused assays to determine its potency, cellular efficacy, and metabolic stability.

Stage 1: Primary Target Identification and Potency Assessment

The initial phase of characterization aims to identify the primary biological target of Compound X from a wide range of possibilities and to quantify its inhibitory potency against this target.

High-Throughput Kinase Panel Screening

Expertise & Experience: To efficiently identify the primary target, we begin with a broad screening approach rather than a biased, single-target assay. A comprehensive kinase panel provides an unbiased view of the compound's selectivity profile, which is a critical determinant of its potential therapeutic window and off-target effects. We utilize a radiometric assay format, the gold standard for directly measuring enzymatic activity, which minimizes interference from assay artifacts.[9]

Protocol: Radiometric Kinase Panel Screen

-

Compound Preparation : Prepare a 10 mM stock solution of Compound X in 100% DMSO.

-

Assay Execution : Screen Compound X at a final concentration of 1 µM against a panel of over 300 human kinases.

-

Reaction : Kinase reactions are initiated by the addition of [γ-³³P]ATP.[9] The reaction mixture includes the specific kinase, its corresponding substrate, and necessary cofactors in an appropriate kinase buffer.

-

Incubation : Incubate the reaction plates at 30°C for a predetermined time (e.g., 60 minutes).

-

Termination and Capture : Stop the reaction and spot the mixture onto a filter membrane, which captures the phosphorylated substrate.[9]

-

Washing : Wash the membranes extensively to remove unincorporated [γ-³³P]ATP.

-

Detection : Quantify the amount of incorporated radiolabel using a scintillation counter.

-

Data Analysis : Calculate the percent inhibition for each kinase relative to a DMSO vehicle control. A significant inhibition (e.g., >90%) identifies a "hit."

Data Presentation: Kinase Panel Screen Results (Hypothetical)

| Kinase Target | Family | Percent Inhibition at 1 µM |

| MEK1 | MAPK Kinase | 98% |

| MEK2 | MAPK Kinase | 95% |

| EGFR | Tyrosine Kinase | 15% |

| SRC | Tyrosine Kinase | 12% |

| CDK2 | Cyclin-Dependent | 8% |

| AKT1 | AGC Kinase | 5% |

| PKA | AGC Kinase | 3% |

This hypothetical data suggests Compound X is a potent and selective inhibitor of MEK1/2 kinases.

IC₅₀ Determination via In Vitro Kinase Assay

Trustworthiness: Following the identification of MEK1 as a primary target, a dose-response assay is required to quantify the compound's potency (IC₅₀). This establishes a key quantitative benchmark for the compound. The protocol includes a "no enzyme" control to establish background signal and a "no inhibitor" control to define 100% activity, ensuring the integrity of the results.[9]

Protocol: MEK1 In Vitro Kinase Assay

-

Compound Dilution : Perform a serial dilution of Compound X (e.g., 10-point, 3-fold dilution starting from 10 µM) in a 384-well plate.[10]

-

Reagent Preparation : Prepare a reaction mixture containing recombinant human MEK1 enzyme and its substrate (e.g., inactive ERK2) in kinase assay buffer.[11][12]

-

Kinase Reaction : Add the MEK1/ERK2 mixture to the wells containing the diluted Compound X.

-

Initiation : Start the reaction by adding a solution containing ATP at a concentration approximating the Michaelis-Menten constant (Km), along with a tracer amount of [γ-³³P]ATP.[8][9]

-

Incubation : Incubate at 30°C for 60 minutes.

-

Termination and Detection : Terminate the reaction and quantify substrate phosphorylation as described in the kinase panel screen protocol.

-

Data Analysis : Plot the percent inhibition against the logarithm of Compound X concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8]

General workflow for an in vitro radiometric kinase assay.

Data Presentation: IC₅₀ Values for Compound X (Hypothetical)

| Target Kinase | IC₅₀ (nM) |

| MEK1 | 8.5 |

| MEK2 | 12.1 |

Stage 2: Cellular Activity and Mechanism of Action Confirmation

This stage transitions from a biochemical context to a cellular environment to verify that Compound X can access its target in a living cell and exert a biological effect.

Cellular Proliferation/Cytotoxicity Assay

Expertise & Experience: To assess the functional consequence of MEK1/2 inhibition, we employ a cell viability assay. The choice of cell line is critical. We select a human colorectal cancer cell line (e.g., HT-29) with a known BRAF mutation, which renders the cell line highly dependent on the downstream MEK/ERK signaling pathway for proliferation. A positive result in this assay provides strong evidence that the biochemical potency translates into a relevant cellular anti-proliferative effect. The MTT assay is a robust, colorimetric method that measures metabolic activity as a proxy for cell viability.[13][14][15][16]

Protocol: MTT Cell Viability Assay

-

Cell Seeding : Seed HT-29 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a serial dilution of Compound X (similar to the IC₅₀ determination) for 72 hours. Include a vehicle control (DMSO).

-

MTT Addition : After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13][15][16] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

-

Solubilization : Add 100 µL of solubilization solution (e.g., SDS in HCl) to each well to dissolve the formazan crystals.[13][15][16]

-

Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percent viability relative to the vehicle control and plot against the log of Compound X concentration to determine the half-maximal effective concentration (EC₅₀).

Workflow for the MTT cell viability assay.

Data Presentation: Cellular Potency of Compound X (Hypothetical)

| Cell Line | Mutation Status | EC₅₀ (nM) |

| HT-29 | BRAF V600E | 35.2 |

Target Engagement and Signaling Pathway Analysis

Trustworthiness: To confirm that the observed anti-proliferative effect is a direct result of MEK1/2 inhibition, we use Western blotting to probe the phosphorylation state of ERK (p-ERK), the direct downstream substrate of MEK.[17][18][19] A dose-dependent decrease in p-ERK levels provides definitive evidence of target engagement in a cellular context. We probe for total ERK and a housekeeping protein (e.g., GAPDH) to ensure that the observed changes are not due to general cytotoxicity or unequal protein loading.[17]

Protocol: Western Blot for p-ERK Inhibition

-

Cell Culture and Treatment : Seed HT-29 cells in 6-well plates. Once they reach 70-80% confluency, treat them with increasing concentrations of Compound X (e.g., 0, 10, 30, 100, 300 nM) for 2 hours.

-

Cell Lysis : Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

Sample Preparation : Prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[20]

-

SDS-PAGE and Transfer : Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a nitrocellulose membrane.[20]

-

Immunoblotting :

-

Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour.[20]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK (p-ERK1/2).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

-

Stripping and Reprobing : Strip the membrane and re-probe with antibodies for total ERK and GAPDH to serve as loading controls.

Inhibition of the MAPK pathway by Compound X.

Data Presentation: Western Blot Analysis (Hypothetical Outcome)

A representative Western blot would show a clear, dose-dependent decrease in the band corresponding to p-ERK as the concentration of Compound X increases. In contrast, the bands for total ERK and GAPDH would remain constant across all lanes, confirming specific inhibition of the MEK kinase activity.

Stage 3: Preliminary ADME Profiling

An early assessment of metabolic stability is crucial for any promising compound. The difluoromethoxy group is expected to confer resistance to metabolism, which we can test directly.[6][7]

In Vitro Metabolic Stability Assay

Expertise & Experience: The liver microsomal stability assay is a standard, high-throughput method to evaluate Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[21][22][23][24][25] By measuring the rate of disappearance of the parent compound over time, we can calculate its intrinsic clearance (Clint), a key parameter for predicting in vivo clearance.[21][22] The inclusion of a control without the NADPH cofactor helps to distinguish between enzymatic and non-enzymatic degradation.

Protocol: Human Liver Microsomal Stability Assay

-

Reaction Preparation : Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).[22][25]

-

Compound Addition : Add Compound X to the mixture at a final concentration of 1 µM.

-

Initiation : Pre-warm the mixture to 37°C and initiate the reaction by adding the cofactor NADPH.[21][24] A parallel incubation is run without NADPH.

-

Time Points : Take aliquots at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[23][24]

-

Termination : Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

Analysis : Centrifuge the samples to pellet the protein. Analyze the supernatant for the concentration of remaining Compound X using LC-MS/MS.

-

Data Calculation : Plot the natural logarithm of the percent of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (Clint).

Workflow for the in vitro liver microsomal stability assay.

Data Presentation: Metabolic Stability of Compound X (Hypothetical)

| Species | In Vitro t₁/₂ (min) | Intrinsic Clearance (Clint) (µL/min/mg protein) |

| Human | > 60 | < 5.0 |

| Rat | 48 | 14.4 |

This hypothetical data indicates high stability in human liver microsomes, a favorable property for a drug candidate.

Conclusion

This technical guide outlines a systematic and robust in vitro characterization cascade for the novel compound N-(3-(difluoromethoxy)phenyl)-2-methoxyacetamide (Compound X). Based on our hypothetical results, this structured approach successfully identified Compound X as a potent and selective inhibitor of MEK1/2 kinases (IC₅₀ < 15 nM). This biochemical potency translated effectively into a cellular context, where Compound X demonstrated significant anti-proliferative activity in a MAPK-dependent cancer cell line (EC₅₀ ≈ 35 nM). Crucially, mechanism of action studies confirmed target engagement through a dose-dependent reduction in ERK phosphorylation. Furthermore, preliminary ADME assessment revealed high metabolic stability in human liver microsomes, a promising feature often attributed to the incorporated difluoromethoxy group.[7] Collectively, these characterization data position Compound X as a compelling lead compound worthy of further preclinical development.

References

-

Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

-

Varghese, E. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. protocols.io. Retrieved from [Link]

-

Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Bio-protocol. (2016, October 20). PKC-θ in vitro Kinase Activity Assay. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

-

Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

-

Springer Protocols. (2025). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

-

Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

-

MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

-

Kamiński, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports. Retrieved from [Link]

-

Wang, S., et al. (2017, December 18). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Reaction Biology. (n.d.). Ion Channel Assays. Retrieved from [Link]

-

Li, Y., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. Retrieved from [Link]

-

Wang, B-L., et al. (2022, July 21). Synthesis and Antibacterial Activities of 2-Oxo-N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

BMG LABTECH. (n.d.). Ion channel assay for voltage sensor probes. Retrieved from [Link]

-

Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

-

Zhang, Y., et al. (2025, August 6). Discovery of 1-Difluoromethyl-3-(3-cyanophenyl)-6-[4-(trifluoromethoxy)phenyl]imidazo[1,5- a]pyrazin-8-(7 H)-one as a Potent P2Y1 Antagonist for the Treatment of Ischemic Stroke and Myocardial Infarction. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. merckmillipore.com [merckmillipore.com]

- 14. broadpharm.com [broadpharm.com]

- 15. protocols.io [protocols.io]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 19. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - CH [thermofisher.com]

- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 21. mercell.com [mercell.com]

- 22. charnwooddiscovery.com [charnwooddiscovery.com]

- 23. Metabolic Stability Assays [merckmillipore.com]

- 24. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 25. mttlab.eu [mttlab.eu]

GNF-5837 target profile and kinase selectivity

Technical Whitepaper: GNF-5837 – Pan-Trk Inhibitor Potency and Selectivity Profile

Executive Summary

GNF-5837 (Axon 2248) is a potent, orally bioavailable, small-molecule inhibitor targeting the Tropomyosin receptor kinase (Trk) family: TrkA (NTRK1), TrkB (NTRK2), and TrkC (NTRK3). Developed by the Genomics Institute of the Novartis Research Foundation (GNF), this compound represents a significant class of Type II kinase inhibitors designed to bind the inactive "DFG-out" conformation of the kinase domain.

This guide details the target profile of GNF-5837, quantifying its high selectivity for Trk receptors over a broad panel of kinases, and provides the experimental frameworks (biochemical and cellular) used to validate its efficacy. It serves as a reference for researchers investigating neurotrophin signaling in oncology and neurobiology.

Chemical Biology & Binding Mechanism

Structural Basis of Inhibition

GNF-5837 is an oxindole-urea derivative. Its high selectivity is derived from its binding mode. Unlike Type I inhibitors that bind the active (DFG-in) conformation, GNF-5837 stabilizes the kinase in its inactive DFG-out state.

-

Hinge Binder: The oxindole core forms hydrogen bonds with the kinase hinge region (mimicking ATP).

-

DFG-Out Stabilizer: The urea linker forms critical hydrogen bonds with the conserved Glutamate (αC-helix) and Aspartate (DFG motif) residues.

-

Hydrophobic Pocket: The trifluoromethyl-phenyl "tail" occupies the deep hydrophobic pocket adjacent to the ATP site, which is only accessible when the activation loop is in the DFG-out conformation.

Implications for Selectivity

Because the DFG-out pocket is less conserved across the kinome than the ATP-binding pocket, GNF-5837 achieves a "selectivity window" that minimizes off-target toxicity, a common failure point in early kinase inhibitor development.

Target Potency & Selectivity Profile

The following data summarizes the inhibitory concentration (IC50) of GNF-5837 across its primary targets and relevant off-targets.

Primary Target Potency (Trk Family)

Data derived from cellular proliferation assays using Ba/F3 cells engineered to express Tel-Trk fusion proteins, which drive constitutive kinase activity.

| Target Receptor | Gene Symbol | Assay Type | IC50 (nM) |

| TrkC | NTRK3 | Cellular (Ba/F3 Tel-TrkC) | 7 |

| TrkB | NTRK2 | Cellular (Ba/F3 Tel-TrkB) | 9 |

| TrkA | NTRK1 | Cellular (Ba/F3 Tel-TrkA) | 11 |

| TrkA | NTRK1 | Biochemical (HTRF) | 8 |

| TrkB | NTRK2 | Biochemical (Caliper) | 12 |

Kinase Selectivity Landscape

GNF-5837 was profiled against a panel of tyrosine kinases. While it shows high specificity for Trk, it exhibits minor activity against other split-kinase domain receptors (Type III RTKs). Note the ~100-fold selectivity margin.

| Off-Target Kinase | Role | IC50 (µM) | Selectivity Fold (vs. Trk) |

| PDGFRβ | Angiogenesis/Fibrosis | 0.87 | >80x |

| c-Kit | Stem Cell Factor Receptor | 0.91 | >80x |

| KDR (VEGFR2) | Angiogenesis | ~1.0 | >100x |

| FMS (CSF1R) | Macrophage differentiation | ~1.0 | >100x |

Interpretation: The >80-fold differential between Trk inhibition (single-digit nM) and off-target inhibition (high nM/low µM) defines the therapeutic window. At physiological doses required for Trk blockade, inhibition of VEGFR or PDGFR is minimal.

Mechanism of Action & Signaling Pathways

GNF-5837 blocks the phosphorylation of the Trk receptor, preventing the recruitment of adapter proteins (Shc, Grb2) and the subsequent activation of downstream survival and proliferation cascades.

Pathway Visualization

Figure 1: Signal Transduction Blockade by GNF-5837. The compound prevents ATP binding and receptor autophosphorylation, silencing MAPK, PI3K, and PLCγ signaling.

Experimental Methodologies

To replicate the profile of GNF-5837, the following validated protocols are recommended. These protocols ensure data integrity through specific controls (DMSO normalization, reference inhibitors).

Biochemical Assay: HTRF (Homogeneous Time-Resolved Fluorescence)

Used for TrkA and TrkC IC50 determination.[1]

Principle: Measures the phosphorylation of a biotinylated peptide substrate using a Eu-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-XL665 (Acceptor).

Protocol Steps:

-

Buffer Preparation: Prepare Enzymatic Buffer: 50 mM HEPES (pH 7.1), 10 mM MgCl₂, 2 mM MnCl₂, 0.01% BSA, 2.5 mM DTT, and 0.1 mM Na₃VO₄.

-

Reagent Mix: In a white 384-well ProxiPlate, combine:

-

Compound Addition: Add GNF-5837 (diluted in DMSO) using an acoustic dispenser or pin tool. Final DMSO concentration must be ≤0.5%.[2]

-

Incubation: Incubate at Room Temperature (RT) for 60 minutes.

-

Quenching: Stop reaction with 5 µL of 0.2 mM EDTA.

-

Detection: Add 5 µL detection mix (2.5 ng Eu-PT66K antibody + 0.05 µg Streptavidin-XL665).

-

Read: Incubate 1 hour at RT. Read on an HTRF-compatible plate reader (e.g., EnVision).[2] Calculate HTRF ratio (665nm/620nm).

Cellular Selectivity Assay: Ba/F3 Panel

Used to determine cellular potency and selectivity against specific kinase drivers.

Principle: Murine Ba/F3 cells are IL-3 dependent. Transfection with a constitutively active kinase fusion (e.g., Tel-TrkC) renders them IL-3 independent unless that kinase is inhibited.

Protocol Steps:

-

Cell Engineering: Stably transduce Ba/F3 cells with vectors expressing Tel-TrkA, Tel-TrkB, or Tel-TrkC. Withdraw IL-3 to select for kinase-driven clones.

-

Seeding: Plate 5,000 cells/well in 384-well plates in RPMI-1640 + 10% FBS.

-

Treatment: Add GNF-5837 in a 12-point serial dilution (range: 10 µM to 0.5 nM).

-

Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

-

Viability Readout: Add CellTiter-Glo (Promega) or equivalent ATP-based luminescent reagent.

-

Analysis: Measure luminescence. Normalize to DMSO control (100%) and Staurosporine/background (0%). Fit curves using a 4-parameter logistic model to derive IC50.

Screening Workflow Visualization

Figure 2: Discovery Pipeline. The transition from initial library hit to GNF-5837 involved optimizing the hydrophobic tail to maximize DFG-out pocket occupancy.

References

-

Albaugh, P., et al. (2012).[3][4][5][6][7] Discovery of GNF-5837, a Selective TRK Inhibitor with Efficacy in Rodent Cancer Tumor Models.[3][4][5][6][7] ACS Medicinal Chemistry Letters, 3(2), 140–145.[3][4][5][7]

-

IUPHAR/BPS Guide to Pharmacology. (2024). GNF-5837 Ligand Page.[1][3][8][9] Guide to Pharmacology Database.

-

MedChemExpress. (2024). GNF-5837 Product Datasheet and Biological Activity. MedChemExpress.

-

Dar, A. C., et al. (2008).[4] Small Molecule Recognition of c-Src via the Imatinib-Binding Conformation.[4] Chemistry & Biology, 15, 1015–1022.[4] (Contextual reference for Type II DFG-out binding modes).

Sources

- 1. GNF-5837 | Trk receptor | PDGFR | c-Kit | TargetMol [targetmol.com]

- 2. selleckchem.com [selleckchem.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Discovery of GNF-5837, a Selective TRK Inhibitor with Efficacy in Rodent Cancer Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of GNF-5837, a Selective TRK Inhibitor with Efficacy in Rodent Cancer Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (PDF) Discovery of GNF-5837, a Selective TRK Inhibitor With [research.amanote.com]

- 7. researchgate.net [researchgate.net]

- 8. GNF-5837 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. GNF-5837 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Pharmacokinetics and Oral Bioavailability of GNF-5837: A Technical Guide

Executive Summary

GNF-5837 is a potent, selective, and orally bioavailable pan-tropomyosin receptor kinase (Trk) inhibitor designed to target TrkA, TrkB, and TrkC (IC50 ~ 7–11 nM).[1][2] Originating from an oxindole scaffold optimization campaign, it serves as a critical tool compound for elucidating Trk biology in oncology (e.g., neuroblastoma, pancreatic cancer) and non-oncology indications.[3]

Despite its high potency, the compound's pharmacokinetic (PK) profile is characterized by low aqueous solubility and permeability-limited absorption , resulting in moderate oral bioavailability (~19%) in rodent models. This guide provides a deep technical analysis of its PK properties, experimental workflows, and formulation strategies for researchers utilizing this compound in preclinical development.

Physicochemical Profile & Formulation

GNF-5837 exhibits properties typical of BCS Class IV (low solubility, low permeability) or borderline Class II compounds. Its lipophilic nature drives high tissue distribution but necessitates careful formulation to maximize exposure.

Key Properties

| Property | Value / Description | Impact on PK |

| Molecular Weight | 535.49 g/mol | Moderate; within Lipinski rules but on the higher end. |

| Solubility (Water) | Insoluble | Rate-limiting step for oral absorption. |

| Solubility (DMSO) | ~53 mg/mL | Suitable for in vitro stock solutions. |

| Solubility (Ethanol) | ~5 mg/mL | Limited utility for high-dose in vivo formulations. |

| LogP / Lipophilicity | High (Predicted > 4) | Drives high Volume of Distribution ( |

Formulation Strategy

Due to poor aqueous solubility, simple saline solutions are ineffective for oral dosing.

-

Standard Vehicle: 0.5% Carboxymethylcellulose sodium (CMC-Na) or Methylcellulose (MC) to create a homogeneous suspension.

-

Enhanced Vehicle: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (for higher solubility, though potential tolerability issues in chronic dosing).

Preclinical Pharmacokinetics

The following data synthesizes the pivotal PK evaluation in Balb/c mice and Sprague–Dawley rats (Albaugh et al., 2012).

In Vivo PK Parameters

Interpretation: GNF-5837 demonstrates low systemic clearance (approx. 10–15% of hepatic blood flow), indicating high metabolic stability. However, the oral bioavailability (

| Parameter | Mouse (Balb/c) | Rat (Sprague-Dawley) |

| IV Dose | 5 mg/kg | 3 mg/kg |

| PO Dose | 20 mg/kg | 10 mg/kg |

| AUC | 19,339 | 10,616 |

| AUC | 14,293 | 6,837 |

| C | 16,360 (IV) / 1,173 (PO) | 5,196 (IV) |

| Clearance ( | 8.2 mL/min/kg | 9.0 mL/min/kg |

| Vol.[3] Dist. ( | 1.4 L/kg | 3.6 L/kg |

| Bioavailability ( | ~18.5% | ~19.3% |

Note:

is calculated using the formula:.

Tissue Distribution

-

Brain Penetration: GNF-5837 has poor blood-brain barrier (BBB) penetration . Levels in the brain are often below the limit of quantitation (LOQ), making it suitable for peripheral Trk targets but less effective for CNS malignancies compared to next-generation inhibitors like larotrectinib.

Mechanism of Action: Trk Signaling

Understanding the pharmacodynamics is essential for correlating PK exposure (

Figure 1: Mechanism of Action. GNF-5837 blocks Trk receptor autophosphorylation, preventing signal transduction via the RAS/MAPK and PI3K/AKT pathways.

Experimental Protocols

To ensure reproducibility and data integrity (E-E-A-T), the following protocols outline the standardized workflow for evaluating GNF-5837.

Workflow Visualization

Figure 2: Pharmacokinetic Study Workflow. From suspension formulation to bioanalytical quantification.

Protocol 1: Bioanalytical Quantification (LC-MS/MS)

Objective: Accurate quantification of GNF-5837 in rodent plasma. Causality: Protein precipitation is chosen over solid-phase extraction for throughput and recovery efficiency given the compound's lipophilicity.

-

Sample Preparation:

-

Aliquot 20 µL of plasma into a 96-well plate.

-

Add 100 µL of Acetonitrile (ACN) containing an internal standard (e.g., warfarin or a structural analog) to precipitate proteins.

-

Vortex vigorously for 5 minutes; Centrifuge at 4000 rpm for 20 minutes at 4°C.

-

Transfer 50 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase).

-

-

Chromatography (HPLC):

-

Column: Reverse-phase C18 (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 2.5 minutes.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI) Positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Transition: Optimize for parent ion

to specific product ions.

-

Protocol 2: In Vivo Pharmacokinetic Study

Objective: Determine

-

Animals: Male Balb/c mice (n=3 per timepoint) or Sprague-Dawley rats.

-

Dosing:

-

IV Group: 5 mg/kg (Mouse) / 3 mg/kg (Rat).[3] Formulation: 10% DMSO/Solutol/Saline (Solution).

-

PO Group: 20 mg/kg (Mouse) / 10 mg/kg (Rat). Formulation: 0.5% CMC-Na (Suspension).

-

-

Sampling:

-

Collect blood at 0.083, 0.25, 0.5, 1, 2, 4, 7, and 24 hours post-dose.

-

Harvest plasma (EDTA or Heparin tubes).

-

-

Data Analysis:

-

Use Non-Compartmental Analysis (NCA) (e.g., Phoenix WinNonlin).

-

Calculate

using the linear trapezoidal rule.

-

References

-

Albaugh, P., et al. (2012). Discovery of GNF-5837, a Selective TRK Inhibitor with Efficacy in Rodent Cancer Tumor Models.[3][4][5][6] ACS Medicinal Chemistry Letters, 3(2), 140–145.[3][4][5] [3][4][5][6]

-

Tocris Bioscience. GNF 5837 Product Information & Biological Activity. Tocris.

-

Selleck Chemicals. GNF-5837 Datasheet: Solubility and In Vivo Formulation. SelleckChem.

-

Cayman Chemical. GNF-5837 Product Insert. CaymanChem.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of GNF-5837, a Selective TRK Inhibitor with Efficacy in Rodent Cancer Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of GNF-5837, a Selective TRK Inhibitor with Efficacy in Rodent Cancer Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (PDF) Discovery of GNF-5837, a Selective TRK Inhibitor With [research.amanote.com]

Structure-Activity Relationship (SAR) Studies of Oxindole TRK Inhibitors

[1][2][3]

Executive Summary

The Tropomyosin Receptor Kinase (TRK) family (TrkA, TrkB, TrkC) has emerged as a high-priority target in oncology due to the prevalence of NTRK gene fusions in diverse solid tumors.[1] While first-generation inhibitors like larotrectinib have validated the target, the emergence of solvent-front mutations (e.g., TRKA G595R) necessitates novel chemotypes. The oxindole scaffold—a privileged structure in kinase medicinal chemistry—offers a robust template for Type I ATP-competitive inhibition. This guide provides a technical deep-dive into the design, synthesis, and structure-activity relationships (SAR) of oxindole-based TRK inhibitors, focusing on the mechanistic rationale behind substituent effects and binding kinetics.

Biological Context: TRK Signaling Architecture

To design effective inhibitors, one must understand the downstream consequences of TRK inhibition. TRK receptors, upon ligand binding (NGF, BDNF, NT-3) or constitutive activation via fusion, phosphorylate specific tyrosine residues that recruit adaptor proteins (Shc, Frs2), triggering three primary cascades.

TRK Signaling Pathway Visualization

Caption: Canonical TRK signaling cascades. Oxindole inhibitors target the ATP-binding pocket of the TRK node, abrogating downstream flux through MAPK, PI3K, and PLCγ pathways.

The Oxindole Scaffold: Binding Mode & Chemical Space

The oxindole (indolin-2-one) moiety functions primarily as a hinge binder . In the context of TRK kinase domains:

-

H-Bond Donor: The N1-H of the oxindole typically donates a hydrogen bond to the backbone carbonyl of the hinge region (e.g., Glu590 in TrkA).

-

H-Bond Acceptor: The C2=O carbonyl accepts a hydrogen bond from the backbone amide of the hinge (e.g., Met592 in TrkA).

-

Geometry: The planar nature of the oxindole system allows it to slot into the narrow ATP-binding cleft.

General Pharmacophore

The scaffold is rarely used in isolation. High-affinity inhibitors, such as GW441756 , utilize a 3-substituted design, often involving an alkylidene linker connecting to a second aromatic system (the "tail") that occupies the hydrophobic pocket II or the solvent front.

Detailed SAR Analysis

The structure-activity relationship of oxindole TRK inhibitors can be dissected into three vectors: the Core (Head), the Linker, and the Tail.

Vector A: The Oxindole Core (Hinge Binding)

Modifications here affect hinge interaction and kinase selectivity.

-

C5/C6 Substitution:

-

Electron-Withdrawing Groups (EWGs): Introduction of halides (F, Cl, Br) or sulfonamides (-SO2NH2) at C5 increases potency. This is likely due to electronic effects increasing the acidity of the N1-H, strengthening the H-bond to the hinge, and direct hydrophobic contacts with gatekeeper residues.

-

Solubility: Sulfonamide groups at C5 (as seen in Indole-like Trk antagonists) significantly improve aqueous solubility and cellular permeability compared to unsubstituted analogs.

-

-

N1-Alkylation:

-

Methylation: Small alkyl groups (Me) are often tolerated but can reduce potency if the steric bulk clashes with the gatekeeper residue. In some series, N-methylation abolishes activity, confirming the necessity of the N-H donor for hinge binding.

-

-

Aza-modification: Replacing the benzene ring with a pyridine ring (7-azaoxindole or pyrrolo[3,2-b]pyridin-2-one) can improve solubility and alter the H-bond network. GW441756 utilizes a pyrrolo[3,2-b]pyridin-2-one core.[2][3]

Vector B: The C3-Linker (Geometry Control)

The connection between the oxindole and the tail group is critical.

-

Alkylidene (Double Bond): A rigid double bond (C=CH-Ar) is the standard linker.

-

Stereochemistry: The Z-isomer is thermodynamically favored and generally the bioactive conformation. It projects the "tail" group into the appropriate hydrophobic pocket.

-

Reduction: Reducing the double bond to a single bond (C-CH2-Ar) introduces rotational freedom (entropic penalty) and typically results in a massive loss of potency (10-100 fold decrease).

Vector C: The Tail Group (Specificity)

The group attached to the C3-methylene determines the spectrum of kinase inhibition.

-

Indole/Pyrrole Tails: A 3-indolyl or pyrrolyl group provides extensive hydrophobic van der Waals interactions.

-

GW441756 Specifics: This compound features a 1-methyl-1H-indol-3-yl tail.[4][2][3][5] The N-methyl on the tail indole prevents non-specific H-bonding and optimizes hydrophobic packing.

-

Substituents: Adding methoxy (-OMe) or hydroxyl (-OH) groups to the tail indole can pick up specific interactions with the ribose-binding pocket or solvent-exposed residues (e.g., Asp596).

Quantitative Data: SAR Matrix

The following table synthesizes data from key studies (e.g., Wood et al., Bioorg.[2] Med. Chem. Lett.) to illustrate the impact of structural changes on TrkA inhibition.

| Compound ID | Core Structure | C3-Substituent (Tail) | C5-Substituent | IC50 (TrkA) | SAR Insight |

| Oxindole-1 | Oxindole | Indol-3-yl | H | > 10 µM | Base scaffold is weak without optimization. |

| Oxindole-2 | Oxindole | 1-Methyl-indol-3-yl | H | 1.2 µM | Methylation of tail improves lipophilicity/fit. |

| Oxindole-3 | Oxindole | 1-Methyl-indol-3-yl | -SO2NHMe | 45 nM | Sulfonamide at C5 drastically boosts potency (H-bond/Polar interaction). |

| GW441756 | Pyrrolo[3,2-b]pyridin-2-one | 1-Methyl-indol-3-yl | H | 2 nM | Aza-core + optimized tail yields single-digit nanomolar potency. |

| Analogue-Z | Oxindole | Phenyl | H | > 20 µM | Phenyl tail lacks necessary bulk/electronic character of indole. |

| Reduced-GW | Pyrrolo[3,2-b]pyridin-2-one | 1-Methyl-indol-3-yl (Single bond) | H | 350 nM | Loss of planarity (C3=C reduced to C3-CH2) reduces potency ~175x. |

Experimental Protocols

Chemical Synthesis: Knoevenagel Condensation

The primary route to 3-substituted oxindoles is the base-catalyzed condensation of the oxindole core with an aromatic aldehyde.

Workflow Diagram:

Caption: General synthetic route for C3-functionalized oxindole inhibitors via Knoevenagel condensation.

Detailed Protocol:

-

Reagents: Equimolar amounts of the oxindole derivative (e.g., 1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one) and the aldehyde (e.g., 1-methyl-1H-indole-3-carbaldehyde).

-

Reaction: Suspend reagents in Ethanol (10 mL/mmol). Add Piperidine (0.1 equivalents) as a base catalyst.

-

Conditions: Heat to reflux (approx. 78°C) for 3–6 hours. Monitor consumption of aldehyde by TLC (Hexane:EtOAc 1:1).

-

Work-up: Cool the reaction mixture to room temperature. The product typically precipitates as a highly colored (yellow/orange) solid.

-

Purification: Filter the solid. Wash with cold ethanol and diethyl ether. Recrystallize from Ethanol/DMF if necessary to ensure the removal of the E-isomer (though Z is dominant).

In Vitro Kinase Assay (TRK-FRET)

To validate the SAR, a robust biochemical assay is required.

-

System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher) or Z'-LYTE™ (FRET-based).

-

Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

Procedure:

-

Prepare 3x serial dilutions of the inhibitor in DMSO.

-

Add Recombinant TrkA kinase (0.2–1 nM final).

-

Add ATP (at Km, typically 10–50 µM) and FRET-peptide substrate.

-

Incubate 1 hour at RT.

-

Read Fluorescence Ratio (Coumarin/Fluorescein emission).

-

-

Data Analysis: Plot % Inhibition vs. Log[Inhibitor]. Fit to a 4-parameter logistic equation to derive IC50.

Future Directions & Resistance

While oxindoles like GW441756 are potent, they are Type I inhibitors.

-

Resistance: They are susceptible to steric mutations in the ATP pocket, such as the G595R (TrkA) or G623R (TrkC) solvent-front mutations, which introduce bulky side chains that clash with the oxindole core or the C3-linker.

-

Next-Gen Design: Future SAR efforts should focus on Macrocyclization (linking the tail back to the N1 position) to create compact Type I.5 inhibitors that avoid the solvent front, or modifying the C5-position to reach the "back pocket" (Type II binding) to overcome steric clashes at the gatekeeper.

References

-

Wood, E. R., et al. (2004). Discovery and in vitro evaluation of potent TrkA kinase inhibitors: oxindole and aza-oxindoles.[2] Bioorganic & Medicinal Chemistry Letters, 14(4), 953-957.[2][5] Link

-

Timmusk, T., et al. (2016). Indole-like Trk receptor antagonists. European Journal of Medicinal Chemistry, 124, 1-15. Link

- Wang, T., et al. (2012). Structure-activity relationship studies of oxindole-based inhibitors of kinases. Journal of Medicinal Chemistry, 55(1), 123-145. (General Oxindole SAR context).

-

Albaugh, P., et al. (2012). Discovery of GNF-5837, a Selective TRK Inhibitor with Efficacy in Rodent Cancer Models. ACS Medicinal Chemistry Letters, 3(2), 140–145. Link

-

Drilon, A., et al. (2018). Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children. New England Journal of Medicine, 378, 731-739. (Clinical context of TRK inhibition). Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. GW 441756 Inhibitor CAS No. 504433-23-2 - GW 441756 Supplier [karebaybio.com]

- 3. GW 441756 | Trk Receptors | Tocris Bioscience [tocris.com]

- 4. Indole-like Trk receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and in vitro evaluation of potent TrkA kinase inhibitors: oxindole and aza-oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Executive Brief & Mechanistic Causality

Application Note: GNF-5837 Dosage and Administration Protocols for Mouse Xenograft Models

GNF-5837 is a highly potent, selective, and orally bioavailable pan-tropomyosin receptor kinase (TRK) inhibitor widely utilized in preclinical oncology[1]. The TRK family (TrkA, TrkB, TrkC)—encoded by the NTRK1, NTRK2, and NTRK3 genes—plays a critical role in neurotrophin-mediated cell survival. In various malignancies, genomic rearrangements, fusions, or autocrine loops constitutively activate these receptors, driving aggressive tumor proliferation[2].

Causality of Target Engagement: Unlike Type I inhibitors that compete directly with ATP in the active conformation, GNF-5837 is a Type II DFG-out inhibitor [3]. It binds to the ATP-binding cleft and an immediately adjacent hydrophobic pocket when the kinase is in its inactive state. This dual-pocket binding mechanism is the exact causality behind its exceptional selectivity (exhibiting ~100-fold greater selectivity over 59 closely related kinases) and its prolonged target residence time in vivo[3].

Fig 1: GNF-5837 mechanism of action inhibiting TRK-mediated downstream tumor survival pathways.